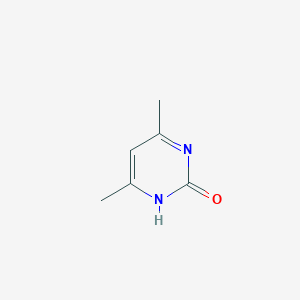
4,6-Dimethyl-2-hydroxypyrimidine
説明
Synthesis Analysis
The synthesis of 4,6-Dimethyl-2-hydroxypyrimidine involves several chemical reactions, starting from basic organic compounds to achieve the desired pyrimidine derivative. For instance, the synthesis of 4,6-dichloro-2-methylpyrimidine, an important intermediate, was achieved from acetamidine hydrochloride and dimethyl malonate through cyclization and chlorination, indicating a method that could be adapted for 4,6-Dimethyl-2-hydroxypyrimidine synthesis (Guo Lei-ming, 2012).
Molecular Structure Analysis
The molecular structure of 4,6-Dimethyl-2-hydroxypyrimidine has been determined through crystallographic studies, revealing that the pyrimidine molecule is planar. The compound crystallizes in a monoclinic system with specific bond lengths indicating the planarity and stability of the molecule. Hydrogen bonding plays a crucial role in its structure, especially with water molecules forming bridges to the hydroxyl group (G. J. Pitt, 1948).
Chemical Reactions and Properties
4,6-Dimethyl-2-hydroxypyrimidine undergoes various chemical reactions, including aminomethylation and azo-coupling, demonstrating its reactivity towards electrophilic substitution. These reactions facilitate the formation of derivatives, which are crucial for further chemical analysis and applications (S. B. Gashev, L. D. Smirnov, 1979).
科学的研究の応用
Summary of the Application
4,6-Dihydroxy-2-methylpyrimidine (DHMP), a derivative of 4,6-Dimethyl-2-hydroxypyrimidine, is used in the synthesis of novel pyrimidine azo dyes . These dyes are prepared through a diazo coupling reaction between DHMP and diazotised 2-amino-thiazole and 2-amino-(6-substituted)benzothiazole .
Methods of Application or Experimental Procedures
The chemical structures of these dyes were confirmed using FT-IR, proton and carbon NMR spectroscopy, liquid chromatography/mass spectrometry, and elemental microanalysis techniques . The effects of solvent, acid–base, and temperature on the absorption spectra of the dyes were also investigated .
Results or Outcomes
The dyes show positive solvatochromism in chloroform and glacial acetic acid, and one shows more bathochromic shift . The results suggest that these dyes may be suitable for applications in the textile industry .
2. Inhibitory Effects on Immune-Activated Nitric Oxide Production
Summary of the Application
5-Substituted 2-amino-4,6-dihydroxypyrimidines, which can be synthesized from 4,6-Dimethyl-2-hydroxypyrimidine, have been found to inhibit immune-activated nitric oxide (NO) production .
Methods of Application or Experimental Procedures
The compounds were prepared by a modified condensation of the corresponding monosubstituted malonic acid diesters with guanidine in an excess of sodium ethoxide . The compounds were then tested in mouse peritoneal cells using the in vitro nitric oxide (NO) assay .
Results or Outcomes
Irrespective of the substituent at the 5 position, 2-amino-4,6-dichloropyrimidines inhibited immune-activated NO production . The most effective was 5-fluoro-2-amino-4,6-dichloropyrimidine with an IC50 of 2 µM .
3. Component of Nicarbazine
Summary of the Application
4,6-Dimethyl-2-hydroxypyrimidine is a component of Nicarbazine , which is a coccidiostat . Coccidiostats are antiprotozoal agents that act upon Coccidia parasites .
Methods of Application or Experimental Procedures
Nicarbazine is typically administered orally to poultry as a feed additive . The exact dosage and duration of treatment depend on the severity of the infection and the specific product formulation .
4. Synthesis of Pharmacologically Active Decorated Six-Membered Diazines
Summary of the Application
Pyrimidine derivatives, which can be synthesized from 4,6-Dimethyl-2-hydroxypyrimidine, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . These derivatives exhibit a wide range of biological activities .
Methods of Application or Experimental Procedures
The synthetic approaches applied in preparing these compounds involve various chemical reactions, including condensation, substitution, and annulation . The specific methods depend on the desired substituents and the intended pharmacological application .
Results or Outcomes
The pyrimidine derivatives synthesized from 4,6-Dimethyl-2-hydroxypyrimidine have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .
5. Synthesis of Vitamin B1
Summary of the Application
4,6-Dimethyl-2-hydroxypyrimidine is used in the synthesis of Vitamin B1 . Vitamin B1, also known as thiamine, plays a crucial role in cellular energy production and nerve function .
Methods of Application or Experimental Procedures
The synthesis of Vitamin B1 from 4,6-Dimethyl-2-hydroxypyrimidine involves a series of chemical reactions, including condensation and substitution . The specific methods depend on the desired substituents and the intended pharmacological application .
Results or Outcomes
The synthesized Vitamin B1 can be used in various applications, including dietary supplements and fortification of foods . It is essential for the metabolism of carbohydrates and the production of ATP, which is the main energy carrier in cells .
6. Synthesis of Pyruvate Dehydrogenase Kinase Inhibitors
Summary of the Application
Pyrimidine derivatives, which can be synthesized from 4,6-Dimethyl-2-hydroxypyrimidine, are used in the synthesis of pyruvate dehydrogenase kinase inhibitors . These inhibitors are potential therapeutic agents for the treatment of metabolic disorders .
Methods of Application or Experimental Procedures
The synthesis of these inhibitors involves various chemical reactions, including condensation, substitution, and annulation . The specific methods depend on the desired substituents and the intended pharmacological application .
特性
IUPAC Name |
4,6-dimethyl-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-3-5(2)8-6(9)7-4/h3H,1-2H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEQVHAIRSPYDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5043762 | |
| Record name | 4,6-Dimethylpyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5043762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-2-hydroxypyrimidine | |
CAS RN |
108-79-2 | |
| Record name | 2-Hydroxy-4,6-dimethylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-4,6-dimethylpyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Pyrimidinone, 4,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,6-Dimethylpyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5043762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dimethylpyrimidin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.289 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,6-DIMETHYL-2(1H)-PYRIMIDINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG0CBN4V9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




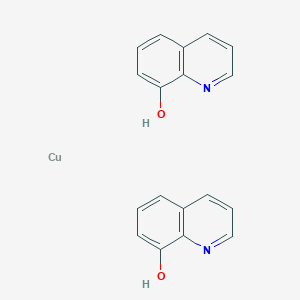


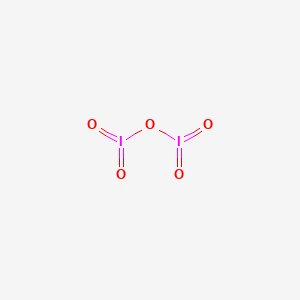



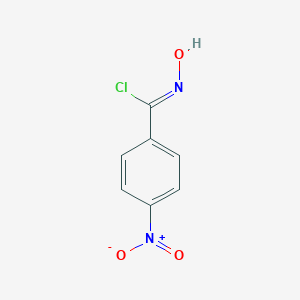
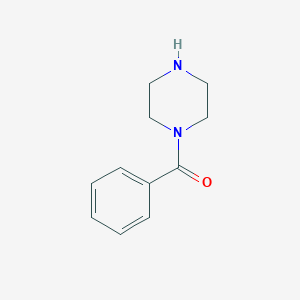

![Dibenzo[b,pqr]perylene](/img/structure/B87117.png)

![9,10-Anthracenedione, 1,4-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B87121.png)